N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a phenylacetamide moiety substituted with a trifluoromethyl group. The imidazo[1,2-a]pyridine scaffold is pharmacologically significant, as seen in drugs like Zolpidem and Alpidem, which target GABA receptors . This compound is synthesized via a Rh(III)-catalyzed directed ortho-amidation of 2-arylimidazoheterocycles using dioxazolones, a method that achieves high yields (up to 92%) and regioselectivity . The trifluoromethyl group enhances metabolic stability and lipophilicity, common strategies in drug design to improve pharmacokinetics.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O/c23-22(24,25)16-7-5-6-15(12-16)13-21(29)27-18-9-2-1-8-17(18)19-14-28-11-4-3-10-20(28)26-19/h1-12,14H,13H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCZZEHGQPTBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Chemical Structure
The compound is synthesized through a multi-step process involving the reaction of imidazo[1,2-a]pyridine derivatives with various aryl and acetamide groups. The chemical structure can be represented as follows:
This structure features an imidazo[1,2-a]pyridine moiety linked to a phenyl ring and a trifluoromethyl-substituted phenyl group.
Antifungal Activity
Recent studies have evaluated the antifungal properties of similar imidazo[1,2-a]pyridine derivatives. For instance, compounds derived from imidazo[1,2-a]pyridine were tested against various fungal strains, including Candida albicans and Trichophyton species. The results indicated that many derivatives exhibited moderate antifungal activity, with some achieving minimal inhibitory concentrations (MICs) as low as against specific strains .
Antiparasitic Activity
The biological activity of imidazo[1,2-a]pyridines extends to antiparasitic effects. A series of compounds were optimized for efficacy against Leishmania species, with some derivatives showing promising results in inhibiting parasite growth while maintaining acceptable metabolic stability in human liver microsomes .
Structure-Activity Relationships (SAR)
The SAR analysis of imidazo[1,2-a]pyridine derivatives indicates that the presence of electron-withdrawing groups such as trifluoromethyl enhances biological activity. In a comparative study, compounds with various substitutions were assessed for their antiparasitic potency and selectivity .
| Compound | R Group | pEC50 | Selectivity Index |
|---|---|---|---|
| 3a | A | 5.4 | 16 |
| 3s | B | 5.3 | 6 |
| 3t | C | 5.1 | 4 |
| 3u | D | 5.2 | 3 |
| 3v | E | 4.8 | 2 |
This table summarizes the biological activity of various derivatives based on their substituents.
Case Studies
Case Study 1: Antifungal Evaluation
A study conducted on novel imidazo[1,2-a]pyridines revealed that specific derivatives exhibited significant antifungal activity against Microsporum gypseum and Candida albicans. The most effective compounds were identified based on their structural properties and functional groups .
Case Study 2: Antiparasitic Efficacy
Another investigation focused on the antiparasitic potential of similar compounds against Leishmania donovani. The study highlighted that modifications in the imidazo[1,2-a]pyridine core significantly influenced the compounds' efficacy and selectivity .
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant antifungal properties. For instance, compounds synthesized from imidazo[1,2-a]pyridine-2-carbohydrazide were evaluated for their antifungal activity against several strains, including Candida albicans and Trichophyton species. The results indicated that many derivatives displayed moderate antifungal activity, with some exhibiting minimum inhibitory concentrations (MIC) as low as 2 µg/mL against M. canis .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4h | 2 | M. canis |
| 4f | 4 | M. canis |
| 6a | 8 | C. albicans |
Antibacterial Properties
Imidazopyridine derivatives have also shown promising antibacterial activities. A review highlighted various synthetic methodologies leading to compounds with notable efficacy against bacterial strains such as Staphylococcus aureus. One compound exhibited an MIC of 3.12 µg/mL, demonstrating significant bactericidal activity compared to standard antibiotics like ciprofloxacin .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 8 | 3.12 | S. aureus |
| Compound X | 5.00 | E. coli |
Anticancer Activity
The potential anticancer properties of imidazo[1,2-a]pyridine derivatives are being actively researched. Some studies have indicated that these compounds may inhibit specific cancer cell lines by inducing apoptosis or inhibiting proliferation pathways. For example, certain synthesized derivatives were tested for their ability to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), which is implicated in cancer progression .
Conclusion and Future Directions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide represents a promising scaffold for the development of new therapeutic agents targeting fungal infections, bacterial diseases, and cancer. Future research should focus on optimizing these compounds for enhanced efficacy and reduced toxicity while exploring their mechanisms of action in greater detail.
Continued investigation into the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives will be crucial for developing effective drugs based on this compound class.
Comparison with Similar Compounds
Table 2: Comparison with Non-Imidazopyridine Derivatives
Key Observations:
- Core Heterocycle Impact: Replacing imidazopyridine with benzothiazole () or quinazoline () alters electronic properties and binding modes. For example, benzothiazole derivatives may exhibit different solubility profiles due to sulfur’s polarizability .
- Target Selectivity: The quinazoline-thiazole hybrid in targets AuroraA kinase, whereas imidazopyridine derivatives (e.g., 6f) inhibit RET kinase, underscoring the role of core structure in target specificity .
Computational and Binding Affinity Insights
The Glide XP scoring function () highlights that hydrophobic enclosure and hydrogen bonding are critical for affinity. The trifluoromethyl group in the target compound likely participates in hydrophobic interactions with protein pockets, while the acetamide linker may form hydrogen bonds. Comparatively, halogenated analogues (6c, 6d) might engage in weaker van der Waals interactions, explaining their lower molecular weights but retained activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
